Product packaging for 2-(2-Pyrrolidinyl)aniline(Cat. No.:CAS No. 1185193-49-0)

2-(2-Pyrrolidinyl)aniline

Cat. No.: B3364781
CAS No.: 1185193-49-0
M. Wt: 162.23 g/mol
InChI Key: XSPKIWDYMHSNDF-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidinyl)aniline (CAS 1185193-49-0) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2 g/mol. It is supplied at a purity of 97% and requires storage under refrigerated conditions . This compound features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry. The saturated pyrrolidine ring is highly valued in drug discovery for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . Pyrrolidine rings are found in numerous FDA-approved drugs and bioactive natural products, and they are widely used in the synthesis of more complex heterocyclic systems, such as pyrrolidin-2-ones . As a bifunctional molecule containing both a pyrrolidine ring and an aniline group, this compound serves as a versatile building block in organic synthesis and drug discovery projects. It is particularly useful for constructing compounds like pyrrolidinone derivatives, which have shown significant pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties . Researchers can utilize this compound in multicomponent reactions, including those promoted by ultrasound irradiation for faster and cleaner reaction profiles . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B3364781 2-(2-Pyrrolidinyl)aniline CAS No. 1185193-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKIWDYMHSNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2 Pyrrolidinyl Aniline and Its Analogues

Established Synthetic Pathways to 2-(2-Pyrrolidinyl)aniline

Nucleophilic Substitution and Subsequent Reduction Approaches

A common and established method for synthesizing this compound involves a two-step process: nucleophilic aromatic substitution followed by reduction. This approach typically begins with a suitably substituted nitrobenzene (B124822) derivative, such as a halogen-substituted nitrobenzene, which undergoes nucleophilic substitution with pyrrolidine (B122466). The resulting nitro-substituted intermediate is then reduced to the corresponding aniline (B41778). For instance, new o-amine-substituted anilines, including 2-pyrrolidinyl-aniline, have been synthesized by the substitution of halogen-substituted nitrobenzene with amines, followed by reduction with hydrogen. researchgate.net This method is versatile and can be adapted for the synthesis of various analogues. For example, the synthesis of 6-(1-pyrrolidinyl)-quinoxaline was achieved by the nucleophilic substitution of 6-fluoro-quinoxaline with pyrrolidine. mdpi.com Similarly, the introduction of a pyrrolidinyl group through nucleophilic substitution reactions is a key step in the synthesis of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline.

The reduction of the nitro group is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a widely used method. researchgate.netmdpi.com Another effective reducing agent is tin(II) chloride (SnCl₂·2H₂O), which can selectively reduce the nitro group in the presence of other functional groups. researchgate.net The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a one-pot reaction. nih.govresearchgate.net While direct synthesis of this compound via an MCR is less common, precursors to this compound or its analogues can be effectively synthesized using this strategy. For instance, MCRs can be employed to construct the pyrrolidine ring or to assemble a larger scaffold that already contains a pyrrolidine moiety.

One example involves the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an activated olefin to form a tetrahydroquinoline. researchgate.net By using a pyrrolidine-containing aniline or aldehyde, this reaction can be adapted to produce complex heterocyclic systems incorporating the this compound substructure. Another approach is the use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. acs.org These reactions can incorporate a pyrrolidinyl-containing component to build complex amides and other functionalized molecules.

Advanced and Stereoselective Synthetic Techniques for this compound Derivatives

The development of advanced synthetic methods has enabled the preparation of chiral and highly functionalized this compound analogues with high levels of stereocontrol.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry. acs.org Asymmetric synthesis of chiral this compound analogues can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

One approach involves the asymmetric hydrogenation of prochiral substrates. For example, the asymmetric hydrogenation of imines derived from a pyrrolidine-containing ketone or aldehyde can yield chiral amines with high enantioselectivity. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, in combination with chiral ligands, are often employed for this purpose. acs.org

Another strategy is the use of chiral organocatalysts. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. mdpi.com These reactions can be used to construct chiral pyrrolidine rings, which can then be further functionalized to yield chiral this compound analogues. For instance, the asymmetric synthesis of CF3-containing spiro[pyrrolidin-3,2'-oxindoles] has been achieved using organocatalysis. rsc.org

Furthermore, the stereoselective synthesis of pyrrolidine derivatives can be accomplished through the reduction of substituted pyrroles. nih.gov Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Metal-Free Catalytic Routes to Pyrrolidine-Containing Systems

The development of metal-free catalytic systems is a growing area of interest in organic synthesis due to the often lower cost, reduced toxicity, and easier removal of the catalyst compared to metal-based systems. Several metal-free methods have been developed for the synthesis of pyrrolidine-containing systems.

One such approach involves the use of organocatalysts. For example, β-cyclodextrin has been used as a green supramolecular catalyst for the metal-free, one-pot, three-component synthesis of highly functionalized pyrrolidin-2-one moieties. bohrium.com Natural carbohydrate-based solid acid catalysts, derived from cellulose (B213188) and starch, have also been shown to be effective for the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net

Domino reactions under metal-free conditions also provide an efficient route to pyrrolidines. A transition-metal-free domino reaction of γ-azido-N-tosylhydrazones with boronic acids leads to the formation of 2,2-disubstituted pyrrolidines. nih.gov This reaction proceeds through a series of steps including diazoalkane formation and intramolecular carborylation. nih.gov

Reductive Amination Strategies for this compound Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy for synthesizing this compound and its analogues. This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. researchgate.netajol.info For example, the reductive amination of an aldehyde with aniline using NaBH(OAc)₃ as the reducing agent has been used to prepare a precursor for an N-phenylpyrrolidin-2-yl heterocycle. ajol.info In some cases, the reaction can be catalyzed by a Lewis acid to promote imine formation. A recyclable iron-based Lewis catalyst, Aquivion-Fe, has been used to promote imine formation in cyclopentyl methyl ether, followed by reduction with NaBH₄. researchgate.net

The efficiency and selectivity of reductive amination can often be improved by using specific catalysts or reaction conditions. For instance, a one-pot reductive amination of aldehydes and ketones with NaBH₄ has been developed using Aquivion-Fe as a recyclable catalyst. researchgate.net This method provides an efficient and greener synthetic route to amines.

Below is a table summarizing some of the synthetic strategies discussed:

Synthetic Strategy Key Features Example Reaction Reference
Nucleophilic Substitution & ReductionTwo-step process, versatileSubstitution of a halo-nitrobenzene with pyrrolidine, followed by reduction. researchgate.net
Multicomponent ReactionsOne-pot, atom-economicalPovarov reaction using a pyrrolidine-containing aniline. researchgate.net
Asymmetric SynthesisEnantioselective, uses chiral catalysts/auxiliariesAsymmetric hydrogenation of a prochiral imine. acs.org
Metal-Free CatalysisAvoids metal catalysts, often greener1,3-dipolar cycloaddition using a natural carbohydrate catalyst. researchgate.net
Reductive AminationForms C-N bonds, versatileReaction of a carbonyl with an amine, followed by in situ reduction. ajol.info

Considerations for Yield Optimization and Scalability in this compound Synthesis

Yield Optimization

A common and pivotal step in the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination, which forms the crucial carbon-nitrogen (C–N) bond between the aniline and pyrrolidine moieties. smolecule.com The yield of this reaction is highly dependent on the careful selection of the palladium source, phosphine (B1218219) ligand, base, and solvent. Sterically hindered phosphine ligands are often employed to facilitate the reaction. smolecule.com

Reductive amination represents another key strategy, where a carbonyl compound is reacted with an amine in the presence of a reducing agent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, iron-catalyzed reductive amination has been explored as a sustainable method. researchgate.net Furthermore, asymmetric catalysis is essential when a specific enantiomer of this compound is desired, as it prevents the yield loss associated with resolving a racemic mixture. mdpi.comnih.gov The use of chiral catalysts, such as those derived from proline or other chiral amines, can direct the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee). mdpi.comwhiterose.ac.uk

The table below summarizes various reaction parameters and their impact on the yield of key synthetic steps relevant to the formation of pyrrolidine and aniline-based structures.

Step/Reaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig AminationPd₂(dba)₃ / BrettPhosToluene80–110High smolecule.com
Amide CouplingHATU / DIPEADMFRoom Temp.57 nih.gov
N-HeterocyclizationCp*Ir complex--Good to Excellent organic-chemistry.org
Reductive AminationAquivion-Fe / NaBH₄CPME / MeOH40Good researchgate.net
Intramolecular CyclizationPd/C, NaOAcMeOHReflux58 mdpi.com
Asymmetric Aza-MichaelChiral Phosphoric Acid--High whiterose.ac.uk

This table is interactive. Users can sort the data by clicking on the column headers.

Scalability

Transitioning a synthetic route from the bench to an industrial scale introduces a new set of challenges beyond just maximizing yield. A scalable process must be cost-effective, safe, environmentally benign, and robust.

Key considerations for the scalable synthesis of this compound include:

Process Economy: The cost of starting materials, reagents, and catalysts is a major factor. For large-scale syntheses, expensive reagents and precious metal catalysts should be used in low concentrations (low catalyst loading) or replaced with cheaper alternatives. organic-chemistry.orgorganic-chemistry.org The development of catalyst-free reaction conditions or the use of highly efficient and recyclable catalysts is a significant advantage. researchgate.netacs.org

Green Chemistry: The environmental impact of a synthesis is a critical consideration. Scalable routes should aim to use non-toxic, renewable starting materials and environmentally benign solvents. researchgate.net Electrochemical synthesis, which uses electrons as a "reagent," represents a green and scalable approach that can avoid harsh chemical oxidants or reductants. researchgate.net

Process Robustness: A scalable synthesis must be reliable and reproducible, delivering the product in consistent yield and purity. organic-chemistry.org Reactions that are sensitive to minor fluctuations in temperature, pressure, or reagent concentration may not be suitable for large-scale production. A general and scalable two-step method for similar heterocyclic compounds has been reported to proceed with similar yields on a 20 mmol scale as on a 0.5 mmol scale, demonstrating good scalability. acs.org

Derivatization and Structural Modification of 2 2 Pyrrolidinyl Aniline

Chemical Functionalization of the Amino and Pyrrolidine (B122466) Moieties

The presence of two distinct nitrogen atoms—one on the pyrrolidine ring and one on the aniline (B41778) moiety—offers multiple sites for functionalization through common nitrogen-centered reactions.

N-acylation of the primary amino group of the aniline moiety is a common strategy for derivatization. For instance, a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides has been synthesized, effectively acylating the aniline nitrogen. nih.gov In this series, the 2-(pyrrolidin-1-yl)aniline (B1580571) portion was kept constant while modifications were made elsewhere to assess structure-activity relationships (SAR). nih.gov Further modification by alkylation of the resulting amide nitrogen was attempted but led to a complete loss of biological activity in the studied series. nih.gov

The pyrrolidine nitrogen is also a key site for modification. In analogues such as 2-(2-pyrrolidinyl)-1,4-benzodioxanes, the pyrrolidine nitrogen has been successfully functionalized. unimi.it Common modifications include N-methylation, achieved using reagents like formaldehyde (B43269) and sodium borohydride (B1222165), and N-acetylation, carried out with acetyl chloride. unimi.it For example, N-methylation of (S,R)-18c yielded the final product (S,R)-2c, while N-acetylation of (S,R)-1a produced (S,R)-5a. unimi.it

Core StructureReaction TypeReagentsFunctionalized SiteResulting Derivative ClassReference
2-(Pyrrolidin-1-yl)anilineN-Acylation2-Phenylacetic acid derivativesAniline Nitrogen2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides nih.gov
2-(2-Pyrrolidinyl)-1,4-benzodioxaneN-MethylationFormaldehyde, NaBH₄Pyrrolidine NitrogenN-Methyl-2-(2-pyrrolidinyl)-1,4-benzodioxanes unimi.it
2-(2-Pyrrolidinyl)-1,4-benzodioxaneN-AcetylationAcetyl chloridePyrrolidine NitrogenN-Acetyl-2-(2-pyrrolidinyl)-1,4-benzodioxanes unimi.it

The 2-(2-pyrrolidinyl)aniline framework is a precursor or component in the synthesis of complex spirocyclic systems. These reactions often involve intramolecular or tandem cyclizations to create a spiro-center, a quaternary carbon atom shared by two rings.

One notable application is the synthesis of 3,2'-pyrrolidinyl spirooxindoles. researchgate.net A tandem radical cyclization approach has been used to construct spirocyclic pyrrolidinyl oxindoles. beilstein-journals.org Another advanced method involves a gold-catalyzed tandem 5-endo-dig/spirocyclization of 2-[(2-aminophenyl)ethynyl]phenylamines with isatins. researchgate.net This reaction proceeds under mild conditions at room temperature to regioselectively produce 5′,11′-dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-one derivatives. researchgate.net The methodology demonstrates how derivatives of the aminophenyl moiety can be elaborated into complex, fused spiro-heterocycles. researchgate.net

Reaction TypeKey ReactantsCatalyst/ConditionsResulting Spiro AdductReference
Tandem Radical CyclizationN-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamideRadical initiatorSpirocyclic pyrrolidinyl oxindole beilstein-journals.org
Tandem 5-endo-dig/Spirocyclization2-[(2-Aminophenyl)ethynyl]phenylamines, IsatinsGold(III) catalyst5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-one researchgate.net
Michael-Michael Domino ReactionArylidene-∆²-pyrrolin-4-ones, 3-Isothiocyanate oxindolesQuinine derivative (organocatalyst)Oxindole-thiopyrolidinone-∆²-pyrrolin-4-one bis-spiroheterocycles unimi.it

Aromatic Ring Functionalization of the Aniline Moiety

Modifying the aromatic ring of the aniline moiety introduces structural diversity and allows for the fine-tuning of electronic and steric properties. Research on analogues has demonstrated the feasibility of introducing various substituents onto this ring system.

In the synthesis of 2-(2-pyrrolidinyl)-1,4-benzodioxane analogues, which are derived from substituted catechols and N-Boc-protected (S)-2-bromoacetyl-pyrrolidine, functional groups can be positioned on the benzene (B151609) ring. unimi.itacs.org Specifically, derivatives have been prepared with a substituent, such as a nitro or phenyl group, at the 5-, 6-, or 7-position of the benzodioxane ring system. unimi.itacs.org For example, N-Boc-protected (S)-2-bromoacetyl-pyrrolidine was reacted with the potassium salt of an o-benzyloxy phenol (B47542) bearing a nitro group at the 4-, 5-, or 6-position, which ultimately corresponds to the 7-, 6-, or 5-position in the final benzodioxane product. acs.org

Analogue CorePrecursorSubstituentPosition on Benzodioxane RingReference
2-(2-Pyrrolidinyl)-1,4-benzodioxane2-Benzyloxy-4-nitrophenolNitro (NO₂)7 unimi.itacs.org
2-(2-Pyrrolidinyl)-1,4-benzodioxane2-Benzyloxy-5-nitrophenolNitro (NO₂)6 unimi.itacs.org
2-(2-Pyrrolidinyl)-1,4-benzodioxane2-Benzyloxy-6-nitrophenolNitro (NO₂)5 unimi.itacs.org
2-(2-Pyrrolidinyl)-1,4-benzodioxane2-Benzyloxy-5-phenylphenolPhenyl (C₆H₅)6 acs.org
2-(2-Pyrrolidinyl)-1,4-benzodioxane2-Benzyloxy-6-phenylphenolPhenyl (C₆H₅)5 acs.org

Diversification via Side-Chain Modifications of this compound Analogues

Modifying side chains appended to the core structure of this compound analogues is a critical strategy for exploring structure-activity relationships (SAR). nih.gov In a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides, systematic modifications to an ethyl side-chain on the phenylacetamide portion led to significant findings. nih.gov

The diversification included:

Truncation: Shortening the ethyl side-chain to a methyl group retained biological activity. nih.gov

Deletion: Complete removal of the ethyl group resulted in a switch of activity mode, creating potent activators from inhibitors. nih.gov

Extension: Extending the chain to a propyl group was well-tolerated, whereas a sec-butyl group was detrimental to activity. nih.gov

Cyclization: Cyclizing the pendant side-chain to the phenyl group to form an indane structure was also tolerated. nih.gov

Another important avenue for diversification is the direct functionalization of the pyrrolidine ring itself. Palladium-catalyzed C(sp³)–H arylation at the C-3 position of proline derivatives has been achieved using aminoquinoline directing groups. acs.org This method allows for the direct installation of various functionalized and heterocyclic aryl iodides, creating cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Analogue ClassModification SiteModification TypeSpecific ChangeReference
2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamidesPhenylacetamide Side-ChainTruncationEthyl to Methyl nih.gov
2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamidesPhenylacetamide Side-ChainDeletionEthyl to Hydrogen nih.gov
2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamidesPhenylacetamide Side-ChainExtensionEthyl to Propyl nih.gov
2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamidesPhenylacetamide Side-ChainExtensionEthyl to sec-Butyl nih.gov
2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamidesPhenylacetamide Side-ChainCyclizationFormation of Indane Structure nih.gov
Proline DerivativesPyrrolidine RingC-H ArylationIntroduction of Aryl Groups at C-3 acs.org

Mechanistic Elucidation of Reactions Involving 2 2 Pyrrolidinyl Aniline

Role of 2-(2-Pyrrolidinyl)aniline in Neighboring Group Participation

Neighboring group participation refers to the influence of a nearby functional group on the rate and mechanism of a reaction at a reactive center. In this compound, the pyrrolidinyl moiety can act as an intramolecular nucleophile or base, significantly altering the expected reaction pathway of the aniline (B41778) group.

A clear example of this is seen in the o-amine-assisted Cannizzaro reaction of glyoxal. researchgate.net When an aniline lacking an ortho-amino substituent (e.g., 4-pyrrolidinylaniline) reacts with glyoxal, the expected diimine product is formed. researchgate.net However, when this compound is used, the reaction proceeds via a Cannizzaro-type mechanism to yield α-hydroxy acetamide (B32628) and α-amino acetamide derivatives. researchgate.net This demonstrates that the ortho-pyrrolidinyl group is essential for facilitating the Cannizzaro reaction. researchgate.net

The proposed mechanism involves the initial formation of a hemiaminal intermediate between the aniline nitrogen and one of glyoxal's aldehyde groups. The neighboring pyrrolidine (B122466) nitrogen then acts as an intramolecular general base or nucleophile, promoting a hydride shift from the hemiaminal carbon to the second aldehyde's carbonyl carbon. This intramolecular assistance is crucial for the disproportionation reaction to occur, a pathway not accessible to simple anilines under the same conditions. researchgate.net

Structural analysis of the resulting products provides insight into their formation. The table below shows key bond lengths from crystal structures of products formed in these reactions.

Table 1: Selected Bond Lengths of Cannizzaro Reaction Products Data derived from single-crystal X-ray diffraction studies of α-hydroxy amide products.

Compound DerivativeBondBond Length (Å)Reference
2,6-dipyrrolidinylaniline Product (4a)C2–O21.409(2) researchgate.net
2-pyrrolidinyl-6-morpholinylaniline Product (4g)C2–O21.417(2) researchgate.net

Hydride Transfer Mechanisms Mediated by this compound

The pyrrolidine ring of this compound contains C(sp³)–H bonds alpha to the nitrogen atom. These hydrides can be transferred intramolecularly to a suitable acceptor, a process often referred to as an internal redox reaction or the "tert-amino effect". rsc.orgresearchgate.netresearchgate.net This type of reaction is a powerful tool for C–H bond functionalization without the need for transition metal catalysts. researchgate.net

The general mechanism involves the generation of an electrophilic center within the molecule, typically on a side chain attached to the aniline nitrogen. This is often achieved through the use of a Brønsted or Lewis acid catalyst. researchgate.netrsc.org A subsequent intramolecular [1,n]-hydride transfer occurs from a C–H bond on the pyrrolidine ring to the electrophilic center. This key step is often rate-determining and is followed by a rapid cyclization to form a new ring system. researchgate.net

For instance, in reactions analogous to those of other N-alkyl-N-alkenylanilines, a ethernet.edu.etbeilstein-journals.org-hydride transfer can trigger the formation of complex heterocyclic structures like tetrahydroquinolines. rsc.orgresearchgate.net The process begins with the formation of an iminium ion intermediate, which serves as the hydride acceptor. The hydride is transferred from one of the α-carbons of the pyrrolidine ring, leading to a zwitterionic intermediate that subsequently cyclizes. rsc.org The efficiency and pathway of these hydride shift/cyclization cascades are influenced by the substituents and the reaction conditions. researchgate.netrsc.org

Table 2: Overview of Hydride Transfer/Cyclization Systems Illustrative examples of reaction types involving hydride transfer from amine moieties.

Substrate TypeKey ProcessCatalyst/ConditionsProduct TypeReference
Tertiary anilines with ortho-vinyl group ethernet.edu.etbeilstein-journals.org-Hydride Transfer/CyclizationThermal or Lewis AcidTetrahydroquinolines rsc.org
N-Aryl Propargyl Alcohols ethernet.edu.etbeilstein-journals.org-Hydride Transfer/Mannich CyclizationBF₃·OEt₂Tetrahydroquinolines rsc.org
Alkyl Phenethyl Ether DerivativesDouble ethernet.edu.etbeilstein-journals.org-Hydride Shift/CyclizationBrønsted AcidPolycyclic Ethers researchgate.net

Insights into Acid-Base Catalysis by this compound

The structure of this compound contains two distinct basic centers: the strongly basic secondary amine of the pyrrolidine ring and the weakly basic primary amine of the aniline moiety. This bifunctional nature allows it to act as an acid-base catalyst in certain reactions. The pyrrolidine nitrogen can function as a Brønsted base to deprotonate a substrate or as a Lewis base to activate a reagent, while the aniline NH₂ group, or its protonated form (anilinium ion), can act as a hydrogen-bond donor or a Brønsted acid.

This concept is analogous to designed bifunctional organocatalysts where two different functional groups work in concert to facilitate a reaction. nih.gov For example, research on aniline derivatives chemisorbed onto silica (B1680970) surfaces has shown they can create vicinal acid-base pairs, where the amine acts as the base and a surface silanol (B1196071) group acts as the acid, effectively catalyzing reactions like Knoevenagel condensations. nih.gov In a homogeneous context, this compound itself embodies this principle. The pyrrolidine nitrogen can activate a nucleophile through deprotonation, while the aniline N-H can stabilize an anionic transition state or activate an electrophile through hydrogen bonding.

The difference in basicity between the two nitrogen atoms is key to this dual role.

Table 3: Comparison of Amine Basicity Typical pKa values for the conjugate acids of different amine classes.

Amine TypeExampleApproximate pKa of Conjugate Acid
Aromatic AmineAniline~4.6
Secondary Aliphatic AminePyrrolidine~11.3
Primary Aliphatic AmineEthylamine~10.6

Stereochemical Control in this compound-Assisted Transformations

When a chiral form of this compound is used, its stereocenter can direct the stereochemical outcome of a reaction. This is particularly evident when it is incorporated as a chiral ligand in asymmetric metal catalysis or as a component of an organocatalyst.

Seminal work in gold(I) catalysis has utilized ligands where a C₂-symmetric chiral pyrrolidine is attached at the ortho-position of a dialkylphenyl phosphine (B1218219). nih.govresearchgate.net These ligands, which are derivatives of the this compound scaffold, create a well-defined chiral pocket around the gold center. This steric and electronic environment forces the substrate to adopt a specific conformation upon coordination, leading to high enantioselectivity in reactions such as intramolecular [4+2] cycloadditions. nih.govresearchgate.net

DFT calculations and Non-Covalent Interaction (NCI) plots reveal that attractive non-covalent interactions between the substrate and the chiral ligand are responsible for the specific enantioselective folding of the substrate. nih.govresearchgate.net Interestingly, the precise architecture of the ligand is critical. In one study, attaching an (R,R)-configured chiral pyrrolidine to a JohnPhos-type ligand framework produced the (R)-enantiomer of the cycloadduct. Remarkably, directly attaching the same (R,R)-pyrrolidine to the ortho-position of the phosphine aryl ring led to the formation of the opposite (S)-enantiomer, highlighting the subtle yet profound influence of the ligand backbone on stereochemical control. nih.gov

Table 4: Enantioselectivity in a Gold(I)-Catalyzed [4+2] Cycloaddition Using Different Chiral Ligands Data shows the effect of ligand structure, based on a chiral pyrrolidine moiety, on the enantiomeric ratio (er) of the product.

Catalyst/Ligand TypeChiral Moiety ConfigurationProduct EnantiomerEnantiomeric Ratio (er)Reference
JohnPhos-type with remote pyrrolidine (Catalyst A)(R,R)(R)91:9 nih.gov
JohnPhos-type with CF₃ groups (Catalyst B)(R,R)(R)94:6 nih.gov
Cyclohexyl groups on pyrrolidine (Catalyst G)(R,R)(R)70:30 nih.gov
Pyrrolidine directly on phosphine (Catalyst S)(R,R)(S)94:6 nih.gov

Applications of 2 2 Pyrrolidinyl Aniline in Catalysis and Chemical Transformations

Organocatalytic Roles of 2-(2-Pyrrolidinyl)aniline and its Derivatives

The pyrrolidine (B122466) motif is a well-established privileged structure in organocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. The incorporation of an aniline (B41778) moiety introduces additional possibilities for hydrogen bonding, bifunctional catalysis, and nucleophilic catalysis.

The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis, with proline and its derivatives being extensively used for a wide range of enantioselective transformations. nih.govresearchgate.net These catalysts are particularly effective in reactions such as aldol (B89426), Mannich, and Michael additions. The general mechanism involves the formation of a chiral enamine from a ketone or aldehyde substrate and the secondary amine of the pyrrolidine catalyst. This enamine then reacts with an electrophile, with the stereochemical outcome being controlled by the chiral environment of the catalyst.

Derivatives that incorporate both the pyrrolidine scaffold and an aniline-related moiety have shown significant promise in asymmetric catalysis. For instance, proline-based fluorinated dipeptides have been synthesized and evaluated as organocatalysts for asymmetric aldol reactions. In these studies, a dipeptide featuring a 2-trifluoromethyl-aniline component was identified as the most effective catalyst, performing well in both organic and aqueous environments. nih.gov This highlights the beneficial role of the aniline-containing moiety in modulating the catalyst's activity and selectivity.

The effectiveness of pyrrolidine-based organocatalysts has been demonstrated in numerous asymmetric Michael additions. For example, a catalyst derived from L-proline and (R)-α-methylbenzyl amine has been shown to be highly effective in the addition of cyclic ketones to β-nitrostyrenes, yielding γ-nitrocarbonyl compounds with excellent stereoselectivity. nih.gov Similarly, a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been developed as an efficient bifunctional organocatalyst for the asymmetric Michael addition of both cyclic and acyclic ketones to nitroolefins, providing high yields and stereoselectivities without the need for additives. doi.org

Table 1: Performance of a Pyrrolidine-Carbamate Organocatalyst in the Asymmetric Michael Addition of Ketones to Nitroolefins

Entry Ketone Nitroolefin (Ar) Yield (%) ee (%) dr (syn:anti)
1 Cyclohexanone C₆H₅ 96 >99 >99:1
2 Cyclohexanone 3-OCH₃C₆H₄ 93 >99 >99:1
3 Cyclohexanone 4-OCH₃C₆H₄ 90 99 >99:1
4 Acetone C₆H₅ - >99 -
5 Diethyl ketone C₆H₅ - 98 98:2

Data sourced from research on ((S)-pyrrolidin-2-yl)methyl phenylcarbamate. doi.org

These examples underscore the potential of organocatalysts built on the this compound scaffold, where the pyrrolidine moiety provides the core catalytic activity and the aniline group can be modified to fine-tune the catalyst's steric and electronic properties, as well as introduce secondary interactions such as hydrogen bonding to enhance stereocontrol.

The aniline component of this compound is known to act as an effective nucleophilic catalyst for the formation of hydrazones and oximes. These reactions are crucial in various fields, including bioconjugation and dynamic covalent chemistry. nih.govnih.gov The formation of hydrazones and oximes can be slow at neutral pH, but the presence of aniline can significantly accelerate the reaction rates. acs.org

The catalytic mechanism involves the aniline reacting with a carbonyl compound to form a highly reactive protonated Schiff base (an imine). This intermediate is more electrophilic than the original carbonyl compound and readily undergoes transimination with a hydrazine (B178648) or an alkoxyamine to form the final hydrazone or oxime product. rsc.org

Kinetic studies have shown that aniline and its derivatives can enhance the rate of hydrazone equilibration, which is beneficial for applications in dynamic covalent chemistry where rapid bond formation and cleavage are required. acs.orgrsc.org The catalytic efficiency of aniline derivatives is influenced by the electronic nature of the substituents on the aromatic ring. Electron-rich p-substituted anilines have been shown to be superior catalysts for hydrazone formation and exchange in both protic and aprotic solvents. rsc.org

Table 2: Key Aspects of Aniline-Catalyzed Hydrazone/Oxime Formation

Feature Description Reference
Catalytic Role Aniline acts as a nucleophilic catalyst. nih.govacs.org
Mechanism Formation of a reactive protonated Schiff base intermediate. rsc.org
Reaction Acceleration Significantly increases the rate of hydrazone and oxime formation, especially at neutral pH. nih.govacs.org
Substituent Effects Electron-donating groups on the aniline ring can enhance catalytic activity. rsc.org
Applications Dynamic covalent chemistry, bioconjugation, peptide ligation. nih.govnih.govrsc.org

While pyrrolidine itself has been reported as a catalyst for these reactions, aromatic amines like aniline generally exhibit more favorable catalytic properties. nih.gov Therefore, in a molecule like this compound, the aniline moiety would be primarily responsible for the nucleophilic catalysis of hydrazone and oxime formation.

Metal-Ligand Catalysis Mediated by this compound Complexes

The bifunctional nature of this compound, possessing both a soft nitrogen donor in the pyrrolidine ring and a potentially coordinating aniline group, makes it an attractive candidate for the design of novel ligands for transition metal catalysis.

The synthesis of metal complexes using ligands derived from pyrrolidine and aniline derivatives is a well-established strategy for creating novel catalysts. For instance, Schiff base ligands can be prepared through the condensation of an aniline derivative with a salicylaldehyde, and these ligands can then be used to form complexes with various transition metals such as Co(II), Cu(II), Y(III), Zr(IV), and La(III). mdpi.com In these complexes, the ligand typically coordinates to the metal center through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic group.

Similarly, pyrrolidine-containing ligands have been successfully incorporated into metal complexes. Chiral pyrrolidinyl ferrocene-containing ligands have been designed and synthesized for applications in rhodium-catalyzed hydrogenations. nih.gov These syntheses often involve diastereoselective ortho-metalation of a ferrocenylpyrrolidine precursor.

The synthesis of a this compound-based metal ligand could involve the direct reaction of the compound with a metal salt, where the two nitrogen atoms could act as a bidentate ligand. Alternatively, the aniline amino group could be derivatized, for example, through Schiff base formation, to create a more complex ligand structure with different coordination properties. The synthesis of various metal complexes with aniline derivative Schiff bases has been reported, demonstrating the versatility of this approach. mdpi.com

Chiral ligands based on the pyrrolidine scaffold have been extensively used in enantioselective metal catalysis. For example, a new generation of chiral gold(I) catalysts has been developed using ligands that feature a remote C2-symmetric 2,5-diarylpyrrolidine. nih.govacs.org These catalysts have been successfully applied in intramolecular [4+2] cycloadditions of arylalkynes with alkenes. The enantioselectivity of these reactions is influenced by the substituents on the pyrrolidine and the phosphine (B1218219) ligand.

Rhodium complexes of chiral pyrrolidine-substituted ferrocene-derived ligands have demonstrated high efficiency in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent levels of enantioselectivity. nih.gov

Table 3: Examples of Enantioselective Reactions Catalyzed by Pyrrolidine-Containing Metal Complexes

Catalyst Type Reaction Substrate Enantioselectivity (er or ee) Reference
Chiral Gold(I) Complex Intramolecular [4+2] Cycloaddition Arylalkyne with alkene 91:9 to 94:6 er nih.gov
Chiral Gold(I) Complex Atroposelective synthesis of 2-arylindoles - up to 71:29 er nih.gov
Rhodium-Ferrocenyl-Pyrrolidinyl Ligand Asymmetric Hydrogenation Dehydroamino acid esters up to >99.9% ee nih.gov
Rhodium-Ferrocenyl-Pyrrolidinyl Ligand Asymmetric Hydrogenation α-Aryl enamides up to 97.7% ee nih.gov

Given these precedents, it is highly conceivable that metal complexes of chiral this compound could serve as effective catalysts in a range of enantioselective transformations. The chiral pyrrolidine unit would provide the asymmetric environment around the metal center, while the aniline moiety could influence the electronic properties and stability of the catalyst.

Transition metal-catalyzed C-H activation is a powerful tool for the efficient synthesis of complex molecules. Both aniline and pyrrolidine derivatives have been utilized in this area, either as substrates or as directing groups and ligands.

Palladium(II)-catalyzed C-H activation reactions have been developed with bifunctional ligands, which can accelerate the C-H cleavage step. nih.govbohrium.com Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines has been used for the synthesis of functionalized pyrrolidines. nih.gov This process proceeds via a 5-membered-ring cyclopalladation pathway.

Ruthenium(II) catalysts have been employed for the C-H activation and annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes to synthesize spiro[indene-proline] derivatives. nih.gov In this reaction, the imine coordinates to the ruthenium center, facilitating the C-H activation process. Furthermore, ruthenium(II) complexes have been used for the selective monoarylation of 2-phenylpyridine, where coordinated aniline ligands have a significant effect on the catalytic activity. mdpi.com

A ligand system based on this compound could potentially be employed in C-H activation reactions in several ways. The aniline nitrogen could act as a directing group to guide the metal catalyst to a specific C-H bond on a substrate. Alternatively, the pyrrolidine nitrogen could coordinate to the metal center, and the entire ligand could participate in the C-H activation step, influencing the reactivity and selectivity of the transformation.

Despite a comprehensive search of available literature, no specific research findings, detailed examples, or data tables pertaining to the use of This compound as a chiral auxiliary in organic synthesis could be located.

The performed searches yielded information on various other pyrrolidine derivatives utilized in asymmetric synthesis, such as (S)-2-(anilinomethyl)pyrrolidine and other C2-symmetrical 2,5-disubstituted pyrrolidines, which have been successfully employed as chiral auxiliaries and organocatalysts in a range of chemical transformations. However, the specific application of this compound in this capacity is not documented in the reviewed sources.

Therefore, section 5.3, focusing on "this compound as a Chiral Auxiliary in Organic Synthesis," cannot be provided at this time due to the absence of relevant scientific data. Further research would be required to investigate and establish any potential applications of this compound as a chiral auxiliary.

Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Pyrrolidinyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(2-Pyrrolidinyl)aniline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the precise connectivity of atoms and to analyze the molecule's conformational dynamics. nih.gov

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons on the aniline (B41778) ring, the aliphatic protons on the pyrrolidine (B122466) ring, and the protons of the two amine (NH and NH₂) groups. The coupling patterns between adjacent protons help to confirm the substitution pattern on the aromatic ring and the structure of the pyrrolidinyl moiety.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom, confirming the presence of both aromatic and aliphatic carbons. Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, unequivocally establishing the link between the pyrrolidine ring and the aniline ring at the C2 position. nih.gov

Furthermore, NMR is a powerful tool for studying the molecule's flexibility, such as the puckering of the pyrrolidine ring and the rotation around the C-C bond connecting the two rings. nih.govrsc.org Conformational exchange processes can be studied using variable temperature NMR experiments or advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. arxiv.orgnih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHOrtho to -NH₂6.6 - 6.8115 - 119
Aromatic CHMeta to -NH₂7.0 - 7.2128 - 130
Aromatic CHPara to -NH₂6.7 - 6.9116 - 120
Aromatic CC-NH₂-145 - 148
Aromatic CC-Pyrrolidine-125 - 130
Pyrrolidine CHC2 (adjacent to N)3.5 - 4.060 - 65
Pyrrolidine CH₂C31.8 - 2.124 - 28
Pyrrolidine CH₂C41.8 - 2.124 - 28
Pyrrolidine CH₂C5 (adjacent to N)3.0 - 3.445 - 50
Aniline NH₂-3.5 - 4.5 (broad)-
Pyrrolidine NH-1.5 - 2.5 (broad)-

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the aniline ring, the specific puckering conformation of the pyrrolidine ring (e.g., envelope or twist), and the relative orientation of the two rings. researchgate.net It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups of the aniline and pyrrolidinyl moieties, which dictate how the molecules pack in the crystal.

When this compound acts as a ligand in metal complexes, X-ray crystallography is essential for characterizing the coordination geometry around the metal center. It confirms which nitrogen atom(s) of the ligand bind to the metal and determines the precise structure of the resulting complex. This information is vital for understanding the chemical properties and potential applications of such complexes.

Interactive Table: Typical Structural Parameters Obtainable from X-ray Crystallography
ParameterDescriptionTypical Value/Range
C-C Bond Length (Aromatic)The distance between adjacent carbon atoms in the aniline ring.1.38 - 1.41 Å
C-C Bond Length (Aliphatic)The distance between adjacent carbon atoms in the pyrrolidine ring.1.52 - 1.55 Å
C-N Bond Length (Aniline)The distance between the aromatic carbon and the amine nitrogen.1.38 - 1.42 Å
C-N Bond Length (Pyrrolidine)The distance between the aliphatic carbon and the ring nitrogen.1.45 - 1.48 Å
C-C-C Bond Angle (Aromatic)The angle between three adjacent carbons in the aniline ring.~120°
C-C-C Bond Angle (Aliphatic)The angle between three adjacent carbons in the pyrrolidine ring.102° - 106° (ring strain)
Intermolecular H-BondThe distance between an N-H donor and an N acceptor on an adjacent molecule.2.8 - 3.2 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are excellent for identifying the functional groups present in this compound and probing intermolecular interactions. nih.gov

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) on the aniline ring typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) of the pyrrolidine ring shows a single band in the same region. materialsciencejournal.orgresearchgate.net C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, whereas the aliphatic C-H stretches of the pyrrolidine ring appear just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. researchgate.netnih.gov While N-H and O-H stretches are often strong in the IR spectrum, C=C and C-C bonds of the molecular backbone tend to produce strong signals in the Raman spectrum. Analysis of shifts in vibrational frequencies, particularly of the N-H stretches, can provide evidence for hydrogen bonding within the sample.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
N-H Stretch (asymmetric)Aniline -NH₂3450 - 3500Medium
N-H Stretch (symmetric)Aniline -NH₂3350 - 3400Medium
N-H StretchPyrrolidine -NH-3300 - 3350Medium
C-H Stretch (Aromatic)Aniline C-H3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)Pyrrolidine C-H2850 - 2960Strong
C=C Stretch (Aromatic)Aniline Ring1580 - 1620, 1450 - 1500Strong-Medium
N-H BendAmines1550 - 1650Strong
C-N StretchAromatic/Aliphatic Amines1250 - 1350Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₄N₂, corresponding to a molecular weight of approximately 162.23 g/mol . americanelements.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with very high accuracy.

Interactive Table: Expected Mass Spectrometry Fragments for this compound
m/z ValueIonLikely Origin
162[M]⁺˙Molecular Ion
161[M-H]⁺Loss of a hydrogen atom
93[C₆H₅NH₂]⁺˙Cleavage of the bond between the rings, forming an aniline radical cation
92[C₆H₅NH]⁺Loss of the pyrrolidine ring
70[C₄H₈N]⁺Pyrrolidinyl fragment cation

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration of Chiral this compound Derivatives

The this compound molecule is chiral due to the stereocenter at the C2 position of the pyrrolidine ring. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Pyrrolidinyl)aniline and (S)-2-(2-Pyrrolidinyl)aniline. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining their absolute configuration. unica.it

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The two enantiomers of a chiral this compound derivative will produce CD spectra that are mirror images of each other. A positive peak in the spectrum of one enantiomer (a positive Cotton effect) will correspond to a negative peak in the spectrum of the other. rsc.org

By comparing the experimental CD spectrum of a derivative to spectra predicted by computational methods or to the spectra of related compounds with known absolute configurations, the (R) or (S) configuration of the stereocenter can be assigned. This is crucial in fields like medicinal chemistry and asymmetric catalysis, where the biological activity or catalytic efficiency of a molecule can be highly dependent on its specific stereochemistry. unibo.it

Interactive Table: Principles of Chiroptical Spectroscopy for Chiral Derivatives
TechniquePrincipleInformation ObtainedApplication to Chiral this compound
Circular Dichroism (CD) Measures the difference in absorption of left vs. right circularly polarized light (ΔA).Provides information on the absolute configuration (R/S) and secondary structure.The sign of the Cotton effect for (R) and (S) enantiomers will be opposite.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.Also used to determine absolute configuration and study conformational changes.Provides complementary data to CD for assigning the stereochemistry.

Theoretical and Computational Investigations of 2 2 Pyrrolidinyl Aniline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic landscape of 2-(2-Pyrrolidinyl)aniline. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to perform geometry optimization, finding the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests that the molecule is more polarizable and reactive.

Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, the electron-rich amine groups and the aromatic ring are expected to be primary sites for electrophilic attack, while the hydrogen atoms of the amines represent potential sites for nucleophilic interaction. These calculations are crucial for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge from the environment.

These descriptors help in systematically comparing the reactivity of this compound with other related compounds.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in solution.

For a flexible molecule like this compound, which contains a rotatable bond between the aniline (B41778) and pyrrolidine (B122466) rings, MD simulations can map out the different accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape changes over time and which conformations are most likely to be present under specific conditions (e.g., temperature, solvent).

Furthermore, MD simulations can be used to study how this compound interacts with solvent molecules or other solutes. By analyzing the radial distribution functions and coordination numbers, researchers can characterize the solvation shell around the molecule and identify specific interaction sites, such as hydrogen bonds between the amine groups and polar solvent molecules. This information is vital for understanding its solubility and behavior in biological or chemical systems.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax), which correspond to the colors of light the molecule absorbs.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be simulated. After performing a geometry optimization and frequency calculation using DFT, the resulting vibrational modes and their corresponding frequencies and intensities can be plotted to generate theoretical IR and Raman spectra. These predicted spectra are invaluable for interpreting experimental results and assigning specific peaks to the stretching, bending, and torsional motions of different functional groups within this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts provide a theoretical benchmark that aids in the assignment of signals in experimental NMR spectra, confirming the connectivity and chemical environment of each atom.

Table 7.2: Illustrative Predicted Vibrational Frequencies (Hypothetical Data)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Stretch (Aniline) 3450 Symmetric stretching of the primary amine group.
N-H Stretch (Pyrrolidine) 3380 Stretching of the secondary amine group.
C-H Stretch (Aromatic) 3050 - 3100 Stretching of C-H bonds on the benzene (B151609) ring.
C=C Stretch (Aromatic) 1600, 1480 In-plane stretching of the aromatic ring.

Computational Design and Optimization of this compound-Based Ligands and Catalysts

The structure of this compound, featuring a chiral center and two coordinating nitrogen atoms, makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Computational chemistry plays a pivotal role in this design process. aspbs.com

By computationally modifying the basic this compound structure—for example, by adding bulky substituents to the aniline ring or the pyrrolidine nitrogen—researchers can systematically tune the steric and electronic properties of the resulting ligand. DFT calculations can be used to model the coordination of these modified ligands to a metal center (e.g., Palladium, Rhodium, Gold) and to investigate the structure of the resulting catalyst. aspbs.com

Furthermore, computational methods can be used to model the entire catalytic cycle for a reaction of interest. By calculating the energies of intermediates and transition states, researchers can determine the reaction mechanism, identify the rate-determining step, and predict the enantioselectivity of the catalyst. This in silico screening allows for the rapid evaluation of numerous potential ligand structures, identifying the most promising candidates for synthesis and experimental testing. This rational, computation-guided approach significantly accelerates the discovery and optimization of new, highly efficient catalysts based on the this compound framework. aspbs.com

Interactions of 2 2 Pyrrolidinyl Aniline with Biological Macromolecules and Systems Non Clinical Focus

Molecular Recognition and Binding Mechanisms with Receptors and Enzymes

The pyrrolidine (B122466) ring, a key feature of 2-(2-Pyrrolidinyl)aniline, is a versatile scaffold widely utilized in medicinal chemistry. Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is critical for specific molecular interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

While direct binding studies on this compound are not extensively detailed in the available literature, research on analogous structures provides insight into potential binding mechanisms. For instance, in related heterocyclic compounds, specific moieties engage in crucial interactions with protein residues. One study on RORγt inhibitors showed that a hexafluoroisopropyl alcohol group can form a key hydrogen bond with a histidine residue (His479) within the receptor's binding pocket. nih.gov Similarly, molecular docking studies of spiro[pyrrolidine-3,3-oxindoles], which share the pyrrolidine core, identified probable binding interactions with histone deacetylase 2 (HDAC2). nih.gov

For inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib, a correlation has been established between molecular docking binding energy values (ΔG) and the inhibitory activity of pyrrolidine-containing compounds, demonstrating a significant relationship between predicted binding affinity and functional effect. nih.gov These examples underscore that the binding of pyrrolidine-aniline type structures is likely governed by a combination of stereospecificity, hydrogen bonding, and hydrophobic interactions, which are dictated by the specific substituents on both the pyrrolidine and aniline (B41778) rings.

Modulation of Biochemical Pathways and Cellular Processes (Mechanism-Focused)

Analogues of this compound have been shown to modulate critical biochemical and cellular processes, particularly those involved in cell proliferation and survival.

Inhibition of Tubulin Polymerization and Cell Cycle Arrest : A notable mechanism of action for certain aniline-based compounds is the disruption of microtubule dynamics. For example, 2-anilino triazolopyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds prevent the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.gov

Induction of Apoptosis : The consequence of cell cycle arrest by these antimitotic agents is often the induction of programmed cell death, or apoptosis. Studies on 2-anilino triazolopyrimidines have shown that G2/M arrest is followed by the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial depolarization and the subsequent activation of caspase-9, a key initiator caspase in this pathway. nih.gov Further evidence includes the observed reduction in the expression of the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Kinase Signaling : Other aniline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For instance, 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized as dual inhibitors of Mer and c-Met kinases. nih.gov These kinases are often overexpressed in cancer cells and contribute to cell survival, motility, and proliferation. Inhibition of Mer and c-Met can block these downstream pathways, leading to reduced cell viability and hindering cell migration. nih.gov Assays have confirmed that such compounds can induce apoptosis in cancer cells in a dose-dependent manner. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the interaction of a chemical series with its biological target. nih.gov For compounds related to this compound, SAR investigations have provided clear guidance for enhancing potency and selectivity.

One key area of investigation has been the substitution on the aniline (phenyl) ring. In a series of polysubstituted pyrrolidines evaluated for antiproliferative activity against HCT116 human colorectal cancer cells, the position and nature of the substituent on the phenyl ring were critical. The study revealed that halo substituents (e.g., chloro, bromo) at the meta and para positions resulted in compounds with significantly higher inhibitory rates than those with substituents at the ortho position or with electron-donating groups. researchgate.net

Antiproliferative Activity of Substituted Pyrrolidine Analogues against HCT116 Cells
CompoundSubstitution on Phenyl RingInhibitory Rate at 30 μM (%)IC₅₀ (μM)
3b3-Chloro>9015.8
3c4-ChloroNot specified35.7
3f3-Bromo>9012.3
3h3,4-Dichloro>904.1
3k3,5-Dichloro>9010.3

Data sourced from a study on substituted pyrrolidines and their antitumor activity. researchgate.net

Similarly, in a series of 2-anilino triazolopyrimidines designed as tubulin polymerization inhibitors, modifications to the aniline moiety had a profound impact on activity. A simple methyl group at the para position of the aniline ring (p-toluidino derivative 3d ) produced a highly potent compound, whereas increasing the length of an alkyl spacer between the phenyl ring and the core scaffold led to a dramatic loss of activity. nih.gov

Antiproliferative Activity of 2-Anilino Triazolopyrimidine Analogues
CompoundAnilino SubstituentIC₅₀ on HeLa Cells (nM)IC₅₀ on A549 Cells (nM)Tubulin Polymerization IC₅₀ (μM)
3aAnilino8001150Not specified
3dp-Toluidino30430.45
3f3',4'-Dimethylanilino16067Not specified
3hp-Ethylanilino240160Not specified

Data sourced from a study on 2-anilino triazolopyrimidines as anticancer agents. nih.gov

These studies collectively demonstrate that small, electron-withdrawing groups on the aniline ring and specific substitution patterns are often favorable for potent biological activity in this class of compounds.

Chemo-Biological Approaches Utilizing this compound Analogues

Chemo-biological approaches use small molecules as tools to probe and understand complex biological systems. A primary challenge in this field is the identification of the specific protein targets of a biologically active small molecule. researchgate.net Analogues of this compound are well-suited for the development of chemical probes to achieve this.

The most common strategy involves modifying the parent molecule with a tag for affinity purification or a reactive group for covalent labeling, without disrupting its biological activity. researchgate.net

Affinity-Based Probes : An analogue of this compound could be synthesized with an appended affinity tag, such as biotin (B1667282). This biotinylated probe would be introduced to cell lysates or live cells, where it would bind to its protein target(s). The entire probe-protein complex can then be captured using streptavidin-coated beads in a "pull-down" experiment. The captured proteins are subsequently identified using mass spectrometry.

Photoaffinity Labeling : Alternatively, the analogue can be modified with a photoreactive group (e.g., a diazirine or benzophenone). This probe is allowed to bind to its target in a cellular context. Upon exposure to UV light, the photoreactive group is activated, forming a covalent bond with the nearest amino acid residues of the target protein. This permanent linkage facilitates the subsequent isolation and identification of the target. researchgate.net

"Clickable" Probes : A more modern approach involves incorporating a small, bio-orthogonal handle, such as an alkyne or azide (B81097) group, into the structure of the this compound analogue. After the "clickable" probe has bound to its target within a cell, a corresponding reporter tag (e.g., biotin or a fluorescent dye) is attached via a highly specific click chemistry reaction. This method allows for target identification and visualization in complex biological environments. dntb.gov.ua

These chemo-biological strategies would enable the definitive identification of the molecular targets of novel this compound analogues, thereby elucidating their mechanisms of action and paving the way for further therapeutic development.

Future Research Directions and Emerging Paradigms for 2 2 Pyrrolidinyl Aniline

Integration of 2-(2-Pyrrolidinyl)aniline into Supramolecular Architectures

The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, presents a significant opportunity for this compound. Its distinct structural features—a hydrogen-bond-donating aniline (B41778) amine, a hydrogen-bond-accepting pyrrolidine (B122466) nitrogen, an aromatic π-system, and a chiral center—make it an ideal building block (or "tecton") for self-assembling systems.

Future research is anticipated to explore the use of this compound and its derivatives in creating sophisticated host-guest systems and self-assembled structures. For instance, derivatives functionalized with additional recognition motifs, such as amide or urea (B33335) groups, could act as receptors that selectively bind anions or other small molecules through a combination of hydrogen bonding and π-stacking interactions. nih.govnih.gov The inherent chirality of the pyrrolidine ring is particularly valuable, as it can direct the formation of enantiomerically pure assemblies, such as helices, capsules, or grids, with potential applications in chiral sensing and separation. The self-assembly process can be directed by various non-covalent forces, as detailed in the table below.

Table 1: Potential Non-Covalent Interactions Driving Supramolecular Assembly of this compound Derivatives
Interaction TypeParticipating Moiety on this compoundPotential Supramolecular OutcomeReference Concept
Hydrogen BondingAniline (-NH2), Pyrrolidine (-NH-)Formation of tapes, sheets, rosettes, or capsules. Directs anion binding. nih.govnih.gov
π-π StackingAniline Phenyl RingStabilization of columnar or layered structures. nih.gov
Metal CoordinationAniline and Pyrrolidine NitrogensAssembly of metallogrids, cages, or coordination polymers. researchgate.net
Chiral Recognition(S)- or (R)-Pyrrolidine CenterEnantioselective self-assembly, formation of helical structures. nih.govresearchgate.net

Exploration of this compound in Advanced Materials Science

The application of this compound extends beyond discrete molecules to the realm of advanced materials, including polymers and metal-organic frameworks (MOFs). nih.gov Its bifunctional nature allows it to serve as a monomer for polymerization or as a ligand for constructing porous crystalline materials.

In polymer science, this compound could be a key monomer for synthesizing novel functional polymers. For instance, copolymers synthesized from aniline and its derivatives can create materials with tunable electrophysical and optical properties suitable for organic electronic devices. urfu.ruresearchgate.net The incorporation of the chiral pyrrolidine unit into a polyaniline backbone could induce helical chain conformations, leading to materials with chiroptical properties, which are of interest for applications in optical data storage and spintronics.

Table 2: Potential Applications of this compound in Materials Science
Material TypeRole of this compoundPotential Properties and ApplicationsReference Concept
Conducting PolymersChiral MonomerChiroptical properties, sensors, organic electronics. urfu.ruresearchgate.net
Metal-Organic Frameworks (MOFs)Chiral Organic LinkerEnantioselective catalysis, chiral separations, gas storage. mdpi.comnih.govnih.gov
Functionalized SurfacesSurface ModifierCreation of chiral stationary phases for chromatography. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes. nih.govnih.gov For a scaffold like this compound, AI/ML can be applied across the entire research and development pipeline, from initial design to application.

De Novo Design and Property Prediction : Generative ML models, such as variational autoencoders or generative adversarial networks, can design novel derivatives of this compound with desired properties. easpublisher.com By training on large chemical databases, these models can generate new molecular structures tailored for specific functions, such as high catalytic efficiency or strong binding affinity to a target. crimsonpublishers.com Concurrently, predictive ML models (e.g., graph neural networks, random forests) can rapidly screen these virtual compounds, forecasting their physicochemical properties, catalytic performance, or suitability as material components, thereby prioritizing synthetic efforts. nih.govnih.gov

Reaction Optimization and Synthesis Planning : ML algorithms can optimize reaction conditions for the synthesis and modification of this compound. colab.ws By analyzing data from high-throughput experiments, these models can identify the optimal parameters (temperature, solvent, catalyst) to maximize yield and selectivity. AI tools can also assist in retrosynthetic analysis to devise the most efficient synthetic routes to complex target molecules derived from the core scaffold.

Data Analysis and Mechanistic Insight : AI can analyze complex datasets from computational chemistry (like Density Functional Theory calculations) and experimental results to uncover structure-property relationships that may not be obvious to human researchers. nih.govresearchgate.net This can provide deeper insights into reaction mechanisms or the origins of selectivity in catalytic processes involving this compound-based systems. article4pub.comnih.gov

Table 3: AI and Machine Learning Applications in this compound Research
Application AreaAI/ML TechniqueObjectiveReference Concept
Molecule DesignGenerative Models (VAEs, GANs)Generate novel derivatives with optimized properties. easpublisher.comcrimsonpublishers.com
Property PredictionGraph Neural Networks, Random ForestPredict catalytic activity, material properties, ADME. nih.govnih.govresearchgate.net
Synthesis OptimizationBayesian Optimization, Reinforcement LearningOptimize reaction yields and selectivity. colab.ws
Mechanistic StudiesClustering, Dimensionality ReductionIdentify patterns in computational and experimental data to understand reaction mechanisms. nih.govnih.gov

Discovery of Novel Reactivity and Unconventional Applications for this compound

The future of this compound research also lies in uncovering new modes of reactivity and exploring applications beyond its traditional roles. Its structure is ripe for exploitation in emerging areas of chemistry.

Bifunctional Organocatalysis : The pyrrolidine motif is a cornerstone of organocatalysis, particularly in enamine and iminium ion chemistry. unibo.itmdpi.com The this compound scaffold uniquely combines this catalytic unit with a proximate aniline group. This opens the door to designing novel bifunctional organocatalysts where the aniline moiety acts as a hydrogen-bond donor or a Brønsted acid/base, working in synergy with the pyrrolidine's catalytic cycle to control stereoselectivity in asymmetric reactions. nih.gov

Bioorthogonal Chemistry : Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.orgresearchgate.net There is a continuous search for new chemical handles and reactions that are mutually orthogonal. nih.govresearchgate.net The this compound structure could be a starting point for developing a new bioorthogonal pair. For example, the aniline group could be modified to participate in novel ligation reactions, or the entire scaffold could be engineered to react selectively with a non-native functional group introduced into a biological system. nih.gov

Ligand Development for Catalysis : Beyond organocatalysis, the compound can serve as a bidentate ligand for transition metals. The resulting metal complexes could exhibit novel catalytic activities. For instance, iridium or palladium complexes featuring this chiral ligand could be effective catalysts for asymmetric hydrogenation or C-N cross-coupling reactions, where the ligand framework can enforce a specific stereochemical outcome. mdpi.com

Table 4: Emerging Reactivity and Application Frontiers for this compound
Research AreaKey Feature UtilizedPotential ApplicationReference Concept
Bifunctional OrganocatalysisSynergy between pyrrolidine and aniline groupsNovel asymmetric transformations with high stereocontrol. unibo.itnih.gov
Bioorthogonal ChemistryUnique reactivity of the scaffoldDevelopment of new tools for chemical biology and in vivo imaging. wikipedia.orgnih.govnih.gov
Transition Metal CatalysisChiral bidentate ligand capabilityAsymmetric C-H activation, hydrogenation, or cross-coupling reactions. mdpi.com
Medicinal ChemistryVersatile pyrrolidine scaffoldDevelopment of novel therapeutic agents or PET imaging ligands. nih.govresearchgate.netnih.gov

Q & A

What are the optimized synthetic routes for 2-(2-Pyrrolidinyl)aniline, and how do reaction conditions influence yield and purity?

Basic Synthesis:
The compound can be synthesized via N-alkylation of aniline derivatives with pyrrolidine precursors . A common method involves reacting 2-nitroaniline with pyrrolidine under reductive conditions (e.g., catalytic hydrogenation) to introduce the pyrrolidinyl group while reducing the nitro group to an amine . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst selection : Palladium or nickel catalysts improve reductive alkylation efficiency.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and byproduct formation.

Advanced Optimization:
For high-purity yields, continuous flow reactors (CFRs) can replace batch processes, enabling precise control over residence time and temperature . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product from unreacted pyrrolidine or nitro intermediates.

How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?

Basic Characterization:

  • ¹H NMR : The pyrrolidinyl group exhibits distinct proton signals:
    • Multiplet at δ 2.5–3.0 ppm (CH₂ adjacent to nitrogen).
    • Broad singlet at δ 1.6–1.8 ppm (NH₂ of aniline, exchangeable in D₂O) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 163.1 (C₁₀H₁₄N₂⁺) confirms the molecular formula.

Advanced Analysis:
2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions. For example, correlation peaks between pyrrolidinyl CH₂ groups and the aniline NH₂ confirm substituent positioning . High-resolution MS distinguishes isotopic patterns from analogs like 2-(piperidinyl)aniline (Δm/z = 14.02 due to CH₂ group difference).

What are the key reactivity patterns of this compound in electrophilic aromatic substitution (EAS)?

Basic Reactivity:
The aniline moiety directs EAS to the para position due to strong electron-donating effects of the NH₂ group. However, steric hindrance from the pyrrolidinyl substituent at the ortho position suppresses ortho-substitution. Example reactions:

  • Nitration : Yields 4-nitro-2-(2-pyrrolidinyl)aniline under HNO₃/H₂SO₄ at 0°C .
  • Sulfonation : Forms water-soluble sulfonic acid derivatives for biological studies .

Advanced Mechanistic Insights:
DFT calculations reveal that the pyrrolidinyl group’s conformational flexibility modulates electron density distribution. Transient chair-to-boat transitions in the pyrrolidine ring alter steric effects, impacting regioselectivity in halogenation (e.g., Br₂/FeBr₃) . Kinetic studies using stopped-flow UV-Vis spectroscopy quantify rate constants for competing substitution pathways.

How does this compound interact with biological targets, and what structural modifications enhance activity?

Basic Biological Profiling:
The compound’s dual functionality (aniline NH₂ for hydrogen bonding; pyrrolidine for lipophilicity) enables interactions with enzymes like monoamine oxidases (MAOs) or GPCRs. Preliminary assays show IC₅₀ values of ~10 µM against MAO-B, suggesting potential in neurodegenerative disease research .

Advanced Structure-Activity Relationship (SAR):

  • Pyrrolidine modification : Replacing pyrrolidine with piperidine reduces MAO-B inhibition (ΔIC₅₀ = +15 µM), indicating optimal ring size for target fit .
  • Substituent effects : Adding electron-withdrawing groups (e.g., CF₃) to the aniline ring enhances metabolic stability but reduces solubility. Balance via prodrug strategies (e.g., acetylated NH₂) improves bioavailability .

What computational methods predict the pharmacokinetic properties of this compound derivatives?

Basic Modeling:
Lipinski’s Rule of Five and SwissADME predict favorable oral absorption (logP ≈ 2.1, MW < 400). Molecular docking (AutoDock Vina) identifies binding poses in MAO-B’s hydrophobic pocket (PDB: 2V5Z) .

Advanced Simulations:
Molecular Dynamics (MD) simulations (GROMACS) reveal that pyrrolidine’s puckering dynamics stabilize ligand-receptor interactions over 100-ns trajectories. QM/MM hybrid models quantify charge transfer during enzyme inhibition, guiding rational design of high-affinity analogs .

How do solvent and pH affect the stability of this compound in aqueous solutions?

Basic Stability Studies:

  • pH dependence : The compound is stable at pH 5–7 but undergoes hydrolysis (NH₂ deprotonation) above pH 9, forming quinone-like oxidation products .
  • Solvent effects : Aqueous buffers (PBS) promote degradation via autoxidation; adding 10% DMSO or ethanol extends shelf life .

Advanced Kinetic Analysis:
HPLC-UV degradation kinetics (λ = 254 nm) at varying temperatures (25–40°C) calculate activation energy (Eₐ ≈ 45 kJ/mol) using the Arrhenius equation. Accelerated stability testing (40°C/75% RH) correlates with real-time data via the Eyring-Polyani equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.